molecular formula C8H8Cl2N2O B1438014 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide CAS No. 20373-58-4

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide

Cat. No.: B1438014
CAS No.: 20373-58-4
M. Wt: 219.06 g/mol
InChI Key: HBFLVNYJAVVALY-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method includes the reaction of 2,6-dichloropyridine with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by amide synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its dichloro substitution enhances its stability and reactivity compared to non-chlorinated analogs .

Properties

IUPAC Name

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFLVNYJAVVALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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